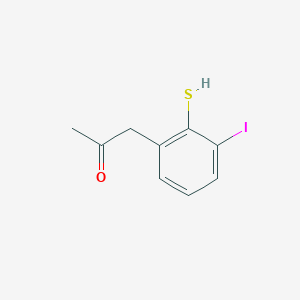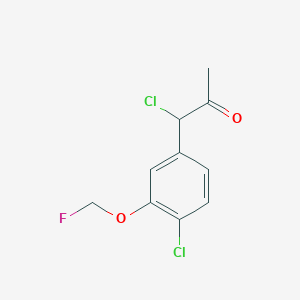
1-Chloro-1-(4-chloro-3-(fluoromethoxy)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(4-chloro-3-(fluoromethoxy)phenyl)propan-2-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of chlorine and fluorine atoms attached to a phenyl ring, along with a ketone functional group
Métodos De Preparación
The synthesis of 1-Chloro-1-(4-chloro-3-(fluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of chlorine atoms to the aromatic ring.
Fluoromethoxylation: Substitution of a hydrogen atom with a fluoromethoxy group.
Ketone Formation: Introduction of the ketone functional group through oxidation or other suitable reactions.
Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-Chloro-1-(4-chloro-3-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized products.
Reduction: Reduction of the ketone group to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(4-chloro-3-(fluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the ketone group can influence its binding affinity and reactivity. Specific pathways and molecular targets depend on the context of its application, such as its role in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar compounds to 1-Chloro-1-(4-chloro-3-(fluoromethoxy)phenyl)propan-2-one include other halogenated ketones and fluoromethoxy-substituted aromatic compounds. These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. Examples include:
- 1-Chloro-3-phenylpropane
- 4-Fluoroacetophenone
Propiedades
Fórmula molecular |
C10H9Cl2FO2 |
|---|---|
Peso molecular |
251.08 g/mol |
Nombre IUPAC |
1-chloro-1-[4-chloro-3-(fluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2FO2/c1-6(14)10(12)7-2-3-8(11)9(4-7)15-5-13/h2-4,10H,5H2,1H3 |
Clave InChI |
VZBFTSKSNZYSJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)Cl)OCF)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)
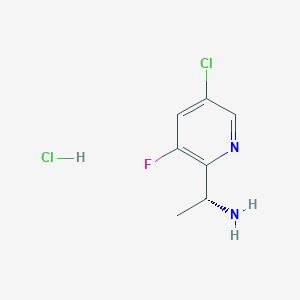

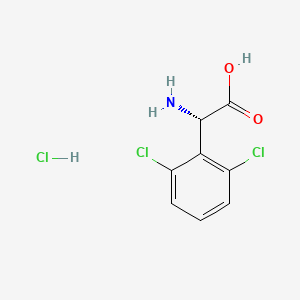
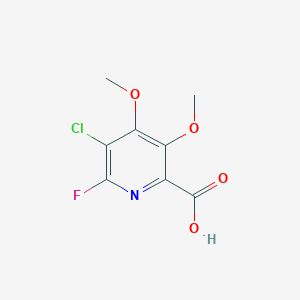

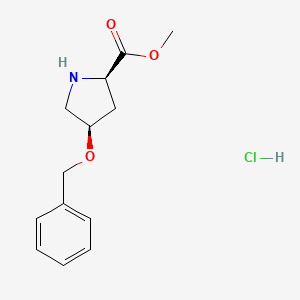
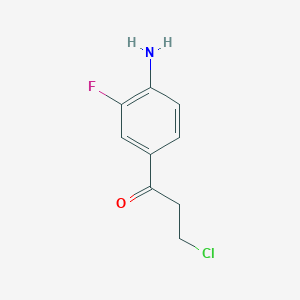
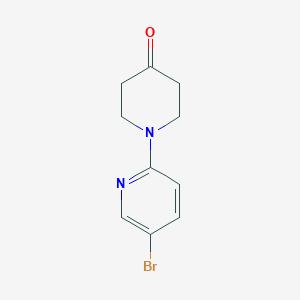
![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)
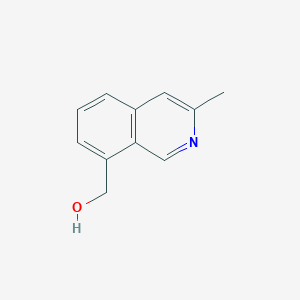
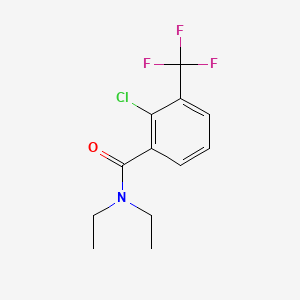
![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)
